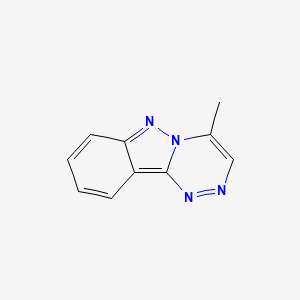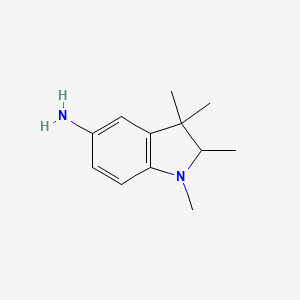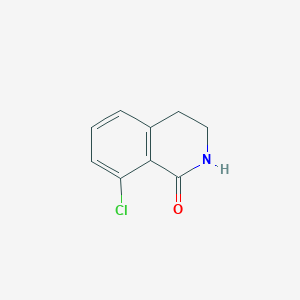
4-Methyl(1,2,4)triazino(4,3-b)indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl(1,2,4)triazino(4,3-b)indazole is a heterocyclic compound with the molecular formula C10H8N4 and a molecular weight of 184.1973 g/mol . This compound is characterized by its unique structure, which includes a triazino ring fused with an indazole moiety. It is achiral and does not exhibit optical activity .
Preparation Methods
The synthesis of 4-Methyl(1,2,4)triazino(4,3-b)indazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of 4-methyl-1,2,4-triazine with indazole derivatives in the presence of a suitable catalyst . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity .
Chemical Reactions Analysis
4-Methyl(1,2,4)triazino(4,3-b)indazole undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives .
Scientific Research Applications
4-Methyl(1,2,4)triazino(4,3-b)indazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl(1,2,4)triazino(4,3-b)indazole involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . Molecular docking studies have shown that this compound can form stable complexes with target proteins, which is crucial for its biological activity .
Comparison with Similar Compounds
4-Methyl(1,2,4)triazino(4,3-b)indazole can be compared with other similar compounds, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds also contain a triazole ring fused with another heterocycle and exhibit similar biological activities.
1,2,4-Triazolo[4,3-a]pyrazine derivatives: These derivatives are known for their kinase inhibitory activities and have been studied for their anticancer properties.
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development .
Properties
CAS No. |
79441-96-6 |
|---|---|
Molecular Formula |
C10H8N4 |
Molecular Weight |
184.20 g/mol |
IUPAC Name |
4-methyl-[1,2,4]triazino[4,3-b]indazole |
InChI |
InChI=1S/C10H8N4/c1-7-6-11-12-10-8-4-2-3-5-9(8)13-14(7)10/h2-6H,1H3 |
InChI Key |
MAKJBYCYPBDSLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=NC2=C3C=CC=CC3=NN12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9-Methylfuro[3,2-F]quinoline](/img/structure/B11910394.png)



![6-Chloro-3-ethynylimidazo[1,2-a]pyridine](/img/structure/B11910422.png)


![8-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11910458.png)


![1-Methyl-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B11910473.png)
